
Silane, 1-decynyltrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, 1-decynyltrimethyl-: is an organosilicon compound characterized by the presence of a silicon atom bonded to a 1-decynyl group and three methyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, 1-decynyltrimethyl- typically involves the hydrosilylation of 1-decyne with trimethylsilane. This reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of Silane, 1-decynyltrimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yields and purity of the final product. The reaction is typically carried out in specialized reactors designed to handle the specific requirements of silane chemistry .
Chemical Reactions Analysis
Types of Reactions: Silane, 1-decynyltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The 1-decynyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or organometallic reagents are used for substitution reactions
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes with reduced functional groups.
Substitution: Various organosilicon compounds with different functional groups
Scientific Research Applications
Chemistry: Silane, 1-decynyltrimethyl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in cross-coupling reactions and as a protecting group in organic synthesis .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules .
Industry: In the industrial sector, Silane, 1-decynyltrimethyl- is used in the production of advanced materials such as silicone resins and coatings. It is also utilized in the manufacturing of adhesives and sealants .
Mechanism of Action
The mechanism of action of Silane, 1-decynyltrimethyl- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The compound can also act as a hydride donor or radical initiator in certain reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Trimethylsilane: Similar in structure but lacks the 1-decynyl group.
Phenylsilane: Contains a phenyl group instead of a 1-decynyl group.
Vinyltrimethylsilane: Contains a vinyl group instead of a 1-decynyl group .
Uniqueness: Silane, 1-decynyltrimethyl- is unique due to the presence of the 1-decynyl group, which imparts specific reactivity and properties to the compound.
Properties
CAS No. |
54559-17-0 |
|---|---|
Molecular Formula |
C13H26Si |
Molecular Weight |
210.43 g/mol |
IUPAC Name |
dec-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C13H26Si/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-11H2,1-4H3 |
InChI Key |
WKBRVVFCPZRNNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)

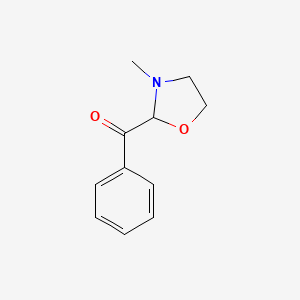
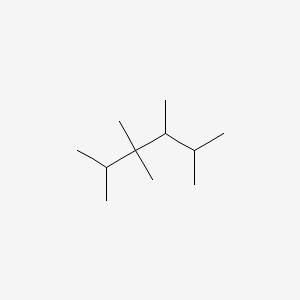
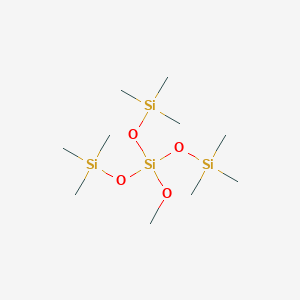
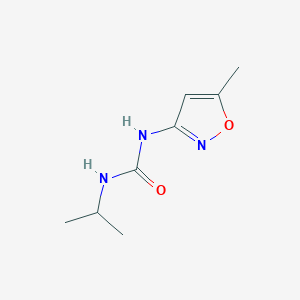
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)

![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)

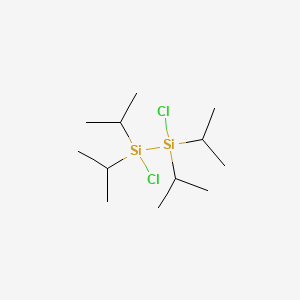
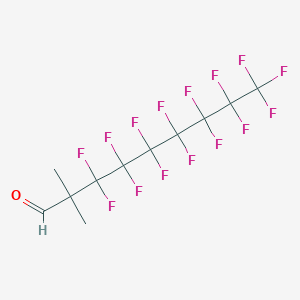
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
